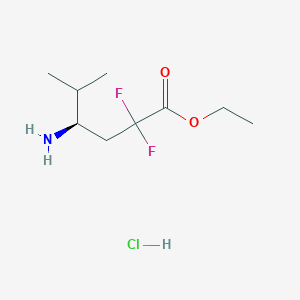
(R)-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and two fluorine atoms on the hexanoate backbone. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-amino-2,2-difluoro-5-methylhexanoic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride may involve large-scale esterification and salt formation processes, utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amino group to an amine or other reduced forms.
Substitution: The fluorine atoms on the hexanoate backbone can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Substituted hexanoate derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.
Protein Modification: Used in the modification of proteins for research purposes.
Medicine
Drug Development: Investigated as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Explored for its therapeutic properties in treating certain diseases.
Industry
Material Science: Utilized in the development of new materials with unique properties.
Agriculture: Studied for its potential use in agricultural chemicals.
Mechanism of Action
The mechanism of action of ®-Ethyl 4-amino-2,2-difluoro-5-methylhexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-Ethyl 4-amino-2,2-difluoro-5-methylpentanoate hydrochloride
- ®-Ethyl 4-amino-2,2-difluoro-5-methylheptanoate hydrochloride
Uniqueness
- Fluorine Substitution : The presence of two fluorine atoms on the hexanoate backbone distinguishes it from other similar compounds.
- Amino Group Position : The position of the amino group on the hexanoate chain contributes to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C9H18ClF2NO2 |
|---|---|
Molecular Weight |
245.69 g/mol |
IUPAC Name |
ethyl (4R)-4-amino-2,2-difluoro-5-methylhexanoate;hydrochloride |
InChI |
InChI=1S/C9H17F2NO2.ClH/c1-4-14-8(13)9(10,11)5-7(12)6(2)3;/h6-7H,4-5,12H2,1-3H3;1H/t7-;/m1./s1 |
InChI Key |
WYSABMNVMHKYOP-OGFXRTJISA-N |
Isomeric SMILES |
CCOC(=O)C(C[C@H](C(C)C)N)(F)F.Cl |
Canonical SMILES |
CCOC(=O)C(CC(C(C)C)N)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















